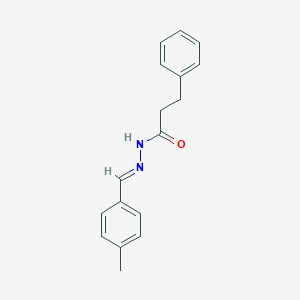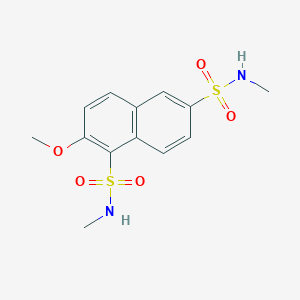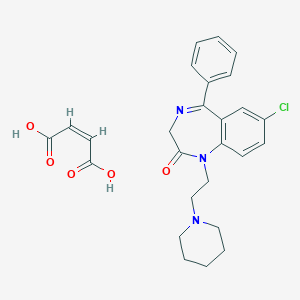![molecular formula C10H12INO4S B229743 4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid (commonly referred to as IPSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of butanoic acid and contains an iodine atom and a sulfonamide group. In
Mécanisme D'action
IPSB selectively inhibits the α5 subtype of GABA-A receptors, which are predominantly expressed in the hippocampus. This inhibition leads to increased neuronal excitability and can enhance cognitive function. The mechanism of action of IPSB has been extensively studied, and several scientific publications have reported its ability to selectively inhibit α5 GABA-A receptors.
Biochemical and Physiological Effects
IPSB has been shown to enhance cognitive function in animal models by selectively inhibiting α5 GABA-A receptors in the hippocampus. This enhancement in cognitive function is thought to be due to the increased neuronal excitability in this region of the brain. Additionally, IPSB has been shown to have anxiolytic effects in animal models, which may be due to its ability to selectively inhibit α5 GABA-A receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of IPSB is its selectivity for α5 GABA-A receptors, which allows for specific inhibition of these receptors without affecting other subtypes. This selectivity makes IPSB a useful tool for studying the role of α5 GABA-A receptors in various neurological disorders. However, one limitation of IPSB is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research involving IPSB. One potential direction is the development of more soluble analogs of IPSB, which would make it easier to work with in lab experiments. Additionally, IPSB could be used to study the role of α5 GABA-A receptors in other neurological disorders such as schizophrenia and depression. Finally, IPSB could be used in combination with other compounds to develop novel treatments for neurological disorders that target α5 GABA-A receptors.
Méthodes De Synthèse
The synthesis of IPSB involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction yields IPSB as a white solid with a melting point of 151-153°C. This synthesis method has been reported in several scientific publications and has been used to produce IPSB for research purposes.
Applications De Recherche Scientifique
IPSB has been used in various scientific research applications due to its ability to selectively inhibit a specific subtype of GABA-A receptors. These receptors are important for regulating neuronal excitability and are implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. By selectively inhibiting these receptors, IPSB has the potential to be used as a tool to study the role of these receptors in various neurological disorders.
Propriétés
Formule moléculaire |
C10H12INO4S |
|---|---|
Poids moléculaire |
369.18 g/mol |
Nom IUPAC |
4-[(4-iodophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12INO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
Clé InChI |
VKVKYEWVTUYKDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)


![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)